4-(Furan-2-yl)-2-phenyl-1,3-thiazole 4-(Furan-2-yl)-2-phenyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 21036-63-5
VCID: VC20661191
InChI: InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)13-14-11(9-16-13)12-7-4-8-15-12/h1-9H
SMILES:
Molecular Formula: C13H9NOS
Molecular Weight: 227.28 g/mol

4-(Furan-2-yl)-2-phenyl-1,3-thiazole

CAS No.: 21036-63-5

Cat. No.: VC20661191

Molecular Formula: C13H9NOS

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Furan-2-yl)-2-phenyl-1,3-thiazole - 21036-63-5

Specification

CAS No. 21036-63-5
Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
IUPAC Name 4-(furan-2-yl)-2-phenyl-1,3-thiazole
Standard InChI InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)13-14-11(9-16-13)12-7-4-8-15-12/h1-9H
Standard InChI Key DLHGPXKZIUVBOM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CO3

Introduction

Structural and Chemical Identity

The molecular framework of 4-(furan-2-yl)-2-phenyl-1,3-thiazole consists of a five-membered thiazole ring (containing nitrogen and sulfur atoms at positions 1 and 3) fused with aromatic substituents. The phenyl group at position 2 and the furan-2-yl group at position 4 introduce planar rigidity and π-electron density, which influence the compound’s reactivity and intermolecular interactions . Quantum mechanical calculations suggest that the furan ring’s electron-rich oxygen atom participates in conjugation with the thiazole core, enhancing stability and modulating electronic transitions .

Synthetic Methodologies

Catalytic Cyclization Strategies

A highly efficient synthesis route involves the Ca(OTf)₂/Bu₄NPF₆-catalyzed reaction of propargyl alcohols with thioamides. For example, (E)-3-(furan-2-yl)-1,5-diphenylpent-1-en-4-yn-3-ol reacts with thiobenzamide in toluene at 120°C to yield 4-(furan-2-yl)-2-phenyl-1,3-thiazole derivatives . Key optimization studies revealed that toluene outperforms solvents like acetonitrile or ethanol, achieving yields up to 88% within 40–50 minutes (Table 1).

Table 1. Optimization of Reaction Conditions for Thiazole Synthesis

EntryCatalyst SystemSolventTemperature (°C)TimeYield (%)
7Ca(OTf)₂/Bu₄NPF₆Toluene12040 min85
3Ca(OTf)₂/Bu₄NPF₆CH₃CN905 h60
9Ca(OTf)₂/Bu₄NPF₆Neat12024 h60

The reaction proceeds via a tandem cyclization-isomerization mechanism, where an initial kinetic product (non-conjugated alkene) forms within 10–25 minutes before isomerizing to the thermodynamically stable conjugated thiazole . Stereoselectivity is confirmed by ¹H NMR, with olefinic protons resonating at δ 6.33 ppm (Z-configuration) .

Characterization and Spectroscopic Data

Compound 3p, a structural analog, exhibits distinctive NMR signals:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.91–7.90 (m, 2H, Ar-H), 6.33–6.32 (m, 1H, furan-H), 6.22–6.21 (m, 1H, furan-H), 5.10 (d, J = 8.05 Hz, 1H, allylic-H) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.0 (C=S), 161.1 (C-O), 150.4 (furan-C), 43.1 (CH₂) .

HRMS analysis confirms the molecular formula (C₂₉H₂₄NO₂S⁺) with a mass accuracy of 0.5 ppm .

Pharmacological Activities

Antimicrobial Properties

Thiazole derivatives bearing furan and phenyl substituents demonstrate moderate to potent antimicrobial activity. For instance, 2-(4-substituted phenyl)thiazol-4-yl acetamides exhibit MIC values of 100–400 µg/mL against Gram-positive Enterococcus faecalis, though less potent than reference drugs like chloramphenicol (MIC = 25–50 µg/mL) . Enhanced activity is observed when electron-withdrawing groups (e.g., CF₃) are introduced on the phenyl ring, suggesting that electronic effects modulate bacterial membrane penetration .

Table 2. Biological Activity of Selected Thiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference Drug (MIC)
2bE. faecalis (Gram+)100Chloramphenicol (25)
8MRSA<0.5Vancomycin (1.0)

Structure-Activity Relationships (SAR)

  • Furan Substituents: The furan-2-yl group enhances lipid solubility, facilitating cellular uptake. Derivatives lacking this moiety show reduced activity .

  • Phenyl Ring Modifications: Para-substituents (e.g., OMe, Cl) improve binding to bacterial topoisomerase IV, as evidenced by molecular docking studies .

  • Alkene Geometry: Conjugated (E)-alkenes increase planarity, promoting intercalation into DNA or enzyme active sites .

Future Directions

  • Targeted Drug Delivery: Encapsulation in nanoliposomes could enhance bioavailability and reduce off-target effects.

  • Hybrid Molecules: Coupling with fluoroquinolones or β-lactams may synergize antibacterial efficacy.

  • Computational Design: Machine learning models predicting MIC values based on substituent patterns could accelerate lead optimization.

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